molecular formula C18H16N2O3 B2965529 1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705698-95-8

1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2965529
CAS No.: 1705698-95-8
M. Wt: 308.337
InChI Key: AZGCGKUWYJPLGQ-UHFFFAOYSA-N
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Description

1'-Nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is built upon the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold, a structure recognized for its relevance in targeting sigma (σ) receptors . Sigma receptors, comprising the σ1 and σ2 subtypes, are proteins with substantial pharmaceutical potential, particularly for disorders of the central nervous system . The σ2 receptor subtype, in particular, has emerged as a promising target for the treatment of conditions such as Alzheimer's disease, with compounds like CT1812 (Elayta) derived from similar spiro[isobenzofuran-1(3H),4'-piperidine] cores advancing to clinical trials . This structural class has also been investigated for its diuretic and antihypertensive properties in pre-clinical models . As a high-purity research chemical, this compound serves as a valuable chemical tool for scientists exploring the complex mechanisms of sigma receptors, aiding in the development of novel diagnostics and therapeutics. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1'-(pyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16(13-4-3-9-19-12-13)20-10-7-18(8-11-20)15-6-2-1-5-14(15)17(22)23-18/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGCGKUWYJPLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as sigma receptors. These receptors are implicated in various physiological processes, including cell signaling and neuroprotection . The compound’s spirocyclic structure allows it to bind effectively to these targets, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight XlogP Solubility (10 mM) Storage Conditions Hazard Profile References
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one (Parent) None C₁₂H₁₃NO₂ 203.24 ~1.5* 0.492 mL (DMSO) 2–8°C, dark, dry H302, H315, H319, H335
1'-Nicotinoyl derivative (Target) Nicotinoyl (C₆H₄NO) C₁₇H₁₆N₂O₃† ~296.32† ~2.8† Not reported Likely similar to parent Inferred from nicotinoyl
1'-(Cyclohexylsulfonyl) analog Cyclohexylsulfonyl C₁₈H₂₃NO₃S 333.44 ~3.1* Not reported Not specified Likely similar sulfonamides
5-Chloro-3H-spiro[...]-3-one hydrochloride Cl at C5 + HCl salt C₁₂H₁₂ClNO₂·HCl 274.14 ~2.5* Not reported Room temperature, inert H302, H315, H319
CHEMBL4877 (Trifluoromethyl benzimidazole) CF₃-benzimidazole C₂₀H₁₆F₃N₃O₂ 387.36 4.3 Not reported Not specified Not reported

*Estimated using fragment-based calculations. †Calculated based on parent structure and nicotinoyl group addition.

Key Observations:
  • Molecular Weight and Lipophilicity: The nicotinoyl derivative’s molecular weight (~296) and XlogP (~2.8) are intermediate between the parent compound (MW 203, XlogP ~1.5) and bulkier analogs like CHEMBL4877 (MW 387, XlogP 4.3). The nicotinoyl group introduces moderate polarity compared to halogenated or fluorinated substituents .
Yield and Purity:
  • Acylated spiro compounds (e.g., 1'-benzoyl derivatives) achieve >90% purity via silica gel chromatography and are characterized by GC-MS and ¹H-NMR .
  • Hydrochloride salts (e.g., 5-chloro analog) are purified via recrystallization, with HPLC purity >95% .

Biological Activity

1'-Nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the formation of the spiro compound through cyclization reactions. The compound's structure is characterized by a unique spiro configuration that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar structures can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A14.718.8
Compound B29.323.7
Compound C16.524.0

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating antioxidant activity, with lower IC50 values indicating higher potency.

Antimicrobial Activity

Preliminary studies suggest that this compound and its analogs may possess antimicrobial properties. Compounds with similar spiro configurations have demonstrated effectiveness against various pathogenic microorganisms.

Case Study: Antifungal Activity
In a study evaluating antifungal activity against Cryptococcus neoformans, a related compound showed promising results, indicating potential therapeutic applications for fungal infections .

The biological activity of this compound may be attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. The presence of the nicotinoyl group is thought to enhance its interaction with biological targets.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • In vivo studies to assess therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced activity.
  • Exploration of additional biological activities , including anti-inflammatory and anticancer properties.

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